molecular formula C15H17FN4O2S B2450639 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 2034574-03-1

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No. B2450639
CAS RN: 2034574-03-1
M. Wt: 336.39
InChI Key: VQIKYDKWHOHIDX-UHFFFAOYSA-N
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Description

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H17FN4O2S and its molecular weight is 336.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Dipolar Cycloaddition Reaction and Preclinical Profiling : A dipolar cycloaddition reaction was developed to access novel P2X7 antagonists, including derivatives related to the specified compound. These compounds demonstrated significant receptor occupancy and solubility, making them candidates for clinical trials in mood disorder treatment (Chrovian et al., 2018).

  • Structural Characterization and DFT Study : A three-step substitution reaction was used to obtain boric acid ester intermediates, including compounds structurally similar to the specified molecule. Their structures were confirmed using various spectroscopic methods and X-ray diffraction, with DFT calculations corroborating the findings (Huang et al., 2021).

Pharmacological Aspects

  • Anticonvulsant Agents : Derivatives of methanones, structurally related to the specified compound, were synthesized and evaluated for anticonvulsant activities. Certain derivatives showed potent effects, suggesting potential applications in seizure disorders (Malik & Khan, 2014).

  • Inhibitor for Treatment of Pain : A novel series of derivatives structurally similar to the specified compound were identified as TRPV4 channel antagonists, showing potential as analgesic agents in preclinical models (Tsuno et al., 2017).

  • Antimicrobial and Anticancer Agents : Some synthesized derivatives showed significant antimicrobial activity, with certain compounds having potent anticancer properties as well, indicating the potential for broad-spectrum pharmaceutical applications (Kumar et al., 2012).

Molecular Structure and Analysis

  • Crystal and Molecular Structure Analysis : The crystal structure of compounds related to the specified chemical was analyzed, providing insights into molecular interactions and stability, which is essential for understanding its pharmacological potential (Lakshminarayana et al., 2009).

  • Insecticidal Activity and DFT Study : The synthesized compound demonstrated insecticidal activity, with its structure characterized through various spectroscopic techniques, providing a foundation for further exploration in pest control applications (Shi et al., 2008).

properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c1-3-11-13(16)14(18-8-17-11)22-10-4-5-20(6-10)15(21)12-7-23-9(2)19-12/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIKYDKWHOHIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CSC(=N3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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